N-[5-({[(4-acetamidophenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-5-oxo-1-phenylpyrrolidine-3-carboxamide
Description
N-[5-({[(4-Acetamidophenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-5-oxo-1-phenylpyrrolidine-3-carboxamide is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a carbamoylmethyl sulfanyl group and a pyrrolidine-3-carboxamide moiety. The acetamidophenyl group introduces an electron-withdrawing carbamoyl substituent, while the phenyl-pyrrolidine moiety may influence lipophilicity and binding interactions.
Properties
IUPAC Name |
N-[5-[2-(4-acetamidoanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-5-oxo-1-phenylpyrrolidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N6O4S2/c1-14(30)24-16-7-9-17(10-8-16)25-19(31)13-34-23-28-27-22(35-23)26-21(33)15-11-20(32)29(12-15)18-5-3-2-4-6-18/h2-10,15H,11-13H2,1H3,(H,24,30)(H,25,31)(H,26,27,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGCWSBPDMXDYNZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3CC(=O)N(C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N6O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
510.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Table 1: Structural and Bioactivity Comparison of Thiadiazole/Triazole Derivatives
Key Observations:
Core Heterocycle Influence :
- The 1,3,4-thiadiazole core (target compound and ) is associated with antimicrobial activity due to its electron-deficient aromatic system, which may disrupt microbial enzymes . In contrast, triazole derivatives (e.g., ) exhibit broader bioactivity (antimicrobial, anti-inflammatory) owing to their ability to coordinate metal ions or participate in hydrogen bonding.
- Tetrazole-containing compounds (e.g., ) primarily function in plant growth regulation, highlighting how core heterocycle selection directs biological application.
Substituent Effects: Sulfanyl Groups: The carbamoylmethyl sulfanyl group in the target compound may enhance solubility and binding specificity compared to ethylsulfanyl in . Electron-Withdrawing Groups: The 4-acetamidophenyl group (target compound) and halogenated aryl groups in are electron-withdrawing, which correlates with improved antimicrobial activity by stabilizing charge-transfer interactions . Pyrrolidine vs.
Methodological Insights from Comparative Studies
NMR Profiling for Structural Elucidation
Evidence demonstrates that NMR chemical shifts (e.g., δH in regions A and B) can identify substituent-induced electronic changes. For the target compound, comparative NMR with analogs (e.g., ) would clarify how the acetamidophenyl group alters the thiadiazole ring’s electronic environment, influencing reactivity or binding.
Lumping Strategy for Property Prediction
As noted in , compounds with similar structures (e.g., shared thiadiazole cores) may be "lumped" to predict physicochemical or biological behavior. This approach suggests the target compound could share solubility or metabolic stability traits with or , though substituent variations necessitate experimental validation.
Research Findings and Implications
The acetamidophenyl group’s electron-withdrawing nature may enhance target binding compared to ethylsulfanyl in , as seen in where electron-deficient aryl groups improved activity.
Synthetic Considerations :
- Thiadiazole synthesis typically involves cyclization of thiosemicarbazides or oxidative coupling, as inferred from . The carbamoylmethyl sulfanyl group in the target compound likely requires sequential substitution and carbamoylation steps.
Limitations and Future Directions :
- Direct bioactivity data for the target compound are absent in the evidence. Comparative in vitro assays against microbial strains (as in ) are needed.
- Computational modeling (e.g., docking studies) could elucidate interactions with biological targets like bacterial enzymes or inflammatory mediators.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
